molecular formula C10H16N4O3 B2398547 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 924834-96-8

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione

Katalognummer: B2398547
CAS-Nummer: 924834-96-8
Molekulargewicht: 240.263
InChI-Schlüssel: QDQSMKLZQUKEDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Structural Descriptors

The compound 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is a pyrimidine-2,4(1H,3H)-dione core, which consists of a six-membered aromatic ring with two ketone groups at positions 2 and 4. The substituents are as follows:

  • An amino group (-NH₂) at position 6 of the pyrimidine ring.
  • A 2-morpholin-4-ylethyl group (-CH₂CH₂N(C₂H₄)₂O) at position 1.

The morpholin-4-yl moiety refers to a six-membered morpholine ring (C₄H₉NO) attached via an ethyl chain to the pyrimidine nitrogen at position 1. This nomenclature reflects the compound’s structural complexity, integrating heterocyclic and aliphatic components.

Synonyms and Registry Identifiers in Chemical Databases

This compound is cataloged under multiple synonyms and registry identifiers across chemical databases, reflecting its utility in diverse research contexts:

  • Primary synonyms :
    • 6-Amino-1-(2-morpholinoethyl)pyrimidine-2,4(1H,3H)-dione
    • 6-Amino-1-[2-(morpholin-4-yl)ethyl]pyrimidine-2,4-dione
    • 924834-96-8 (CAS Registry Number).
  • Database-specific identifiers :
    • PubChem CID : 16653159.
    • ChemSpider ID : Not explicitly listed in available records, but cross-referenced via CAS and molecular formula.
    • MDL Number : MFCD09439083.

These identifiers facilitate unambiguous retrieval of compound data in chemical literature and computational platforms.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula of the compound is C₁₀H₁₆N₄O₃ , with a molecular weight of 240.26 g/mol . A stoichiometric breakdown reveals the following elemental composition:

Element Quantity Atomic Weight (g/mol) Mass Contribution (g/mol) Percent Composition (%)
Carbon 10 12.011 120.11 49.99
Hydrogen 16 1.008 16.128 6.71
Nitrogen 4 14.007 56.028 23.32
Oxygen 3 15.999 47.997 19.98

This analysis confirms the compound’s balanced distribution of heteroatoms, with nitrogen and oxygen collectively constituting over 43% of its mass. The presence of multiple nitrogen atoms underscores its potential for hydrogen bonding and pharmacological interactions.

Eigenschaften

IUPAC Name

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3/c11-8-7-9(15)12-10(16)14(8)2-1-13-3-5-17-6-4-13/h7H,1-6,11H2,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQSMKLZQUKEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Alkylation of 6-Aminouracil

The primary synthesis route involves alkylating 6-aminouracil with 2-chloroethylmorpholine. This nucleophilic substitution reaction proceeds under reflux in polar aprotic solvents (e.g., dimethylformamide or ethanol) with a base such as triethylamine or potassium carbonate.

Reaction Conditions

Parameter Typical Value
Solvent Ethanol/DMF
Temperature 80–100°C (reflux)
Base Triethylamine
Reaction Time 6–12 hours
Yield 70–85%

The mechanism involves deprotonation of the pyrimidine’s N1-hydrogen, followed by nucleophilic attack on the electrophilic carbon of 2-chloroethylmorpholine. The morpholine’s tertiary amine enhances solubility, facilitating the reaction.

Optimization Strategies

Catalyst Selection

Base catalysts significantly impact reaction efficiency. For example:

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) : Reduces reaction time to 30–60 minutes in ethanol/water mixtures, achieving yields >90% in related pyranopyrimidine syntheses.
  • Triethylamine : Traditional choice, requiring longer durations (6+ hours) but offering simplicity.

Solvent Systems

  • Ethanol/Water (1:1) : Enhances solubility of both polar (morpholine) and nonpolar (pyrimidine) components.
  • DMF : Accelerates reactivity at higher temperatures but complicates purification.

Purification and Characterization

Purification Techniques

Method Conditions Purity Outcome
Column Chromatography Silica gel, ethyl acetate/hexane (3:7) >95%
Recrystallization Ethanol/water 85–90%

Analytical Data

Technique Key Signals
1H NMR (DMSO-d6) δ 1.85 (m, 4H, morpholine), 3.55 (t, 2H, NCH2), 6.20 (s, 1H, pyrimidine)
IR (KBr) 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O)
MS (ESI) m/z 241.2 [M+H]+

Challenges and Limitations

  • Regioselectivity : Competing alkylation at pyrimidine’s N3 position may occur, necessitating careful stoichiometric control.
  • Solvent Residuals : DMF traces in final products require extensive washing.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, DMSO, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. For instance, compounds similar to 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine have been investigated for their efficacy against human immunodeficiency virus (HIV). These studies emphasize the importance of structural modifications to enhance antiviral activity against resistant strains of HIV .

Anticancer Activity

Pyrimidine derivatives have shown promise in cancer therapy. Studies have demonstrated that certain substituted pyrimidines inhibit cyclin-dependent kinase (CDK) activity, which is crucial for cancer cell proliferation. The inhibition of CDK9-mediated RNA polymerase II transcription by these compounds suggests potential applications in targeting cancer cells .

Antibacterial Properties

Research has indicated that pyrimidine-based compounds can exhibit antibacterial activity. For example, some studies have shown that modifications to the pyrimidine structure can enhance activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Reference Efficacy
Antiviral Effective against HIV variants
Anticancer Inhibits CDK9 activity
Antibacterial Active against various bacterial strains

Case Study 1: Antiviral Efficacy

In a study published in Nature, researchers synthesized several derivatives of 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine and tested their efficacy against HIV. The results indicated that specific structural modifications led to increased potency against resistant strains, highlighting the compound's potential as a lead structure for antiviral drug development.

Case Study 2: Cancer Cell Inhibition

A publication in the Journal of Medicinal Chemistry detailed experiments where the compound was modified to enhance its interaction with CDK proteins. The modified compounds showed a significant reduction in Mcl-1 protein levels in cancer cells, suggesting that they could be developed into therapeutic agents for treating specific types of cancer .

Case Study 3: Antibiotic Development

Research conducted on the antibacterial properties of pyrimidine derivatives revealed that certain modifications improved their effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. This study underscores the potential for developing new antibiotics based on this compound's structure .

Wirkmechanismus

The mechanism of action of 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below highlights key structural differences and properties of analogous compounds:

Compound Name (CAS) Substituent at Position 1 Molecular Weight (g/mol) Notable Features References
Target Compound (924834-96-8) 2-Morpholin-4-ylethyl 240.26 Polar morpholine group enhances solubility; potential for enzyme interactions.
6-Amino-1-(4-fluorophenyl) derivative (CAS N/A) 4-Fluorophenyl 221.19 Electron-withdrawing fluorine may improve metabolic stability.
6-Amino-1-cyclopropyl-3-ethyl derivative (N/A) Cyclopropyl, ethyl 196.20 Compact alkyl groups may increase lipophilicity and membrane permeability.
6-Amino-1-(2-phenylethyl) derivative (N/A) Phenylethyl ~245 (estimated) Aromatic substituent enhances π-π stacking; lower solubility.
Bis-pyrimidinediones (e.g., from aldehydes) Aldehyde-linked dimers >400 Dimeric structures with increased steric bulk; explored for HIV capsid inhibition.

Key Research Findings and Implications

Solubility vs. Bioactivity Trade-offs : The morpholine group in the target compound improves water solubility compared to lipophilic analogs (e.g., phenylethyl or fluorophenyl derivatives) but may reduce membrane permeability .

Electronic Effects : The morpholine’s electron-rich oxygen and nitrogen atoms could stabilize charge-transfer interactions, a feature absent in alkyl or halogen-substituted analogs .

Diverse Applications: While bis-pyrimidinediones () target HIV capsid proteins, the monomeric target compound may suit neurological or anti-inflammatory targets due to morpholine’s prevalence in CNS drugs .

Biologische Aktivität

6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a pyrimidine derivative, is a synthetic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H16N4O3
  • Molar Mass : 240.26 g/mol
  • CAS Number : 924834-96-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the morpholine moiety enhances its reactivity and biological profile, allowing it to modulate enzyme activity or receptor function effectively.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

These findings suggest that the compound may be effective in targeting multiple types of cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli>256 µg/mL
S. aureus>256 µg/mL
K. pneumoniae>256 µg/mL
A. baumannii>256 µg/mL
P. aeruginosa>256 µg/mL
E. faecalis>256 µg/mL
C. albicans>256 µg/mL

While the compound did not show significant antibacterial activity at these concentrations, further modifications could enhance its efficacy .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It was found to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain:

Activity Type% Inhibition at 100 µM
AChE Inhibition16.00

This suggests that the compound may contribute to cognitive enhancement and neuroprotection .

Case Studies

In a notable study published in PubMed, researchers synthesized various pyrimidine derivatives, including this compound, and assessed their biological activities . The study highlighted the unique structural features of this compound that contribute to its biological efficacy.

Q & A

Q. What are the key synthetic routes for 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via alkylation of a pyrimidine-dione precursor with 2-chloroethylmorpholine. Key steps include:
  • Alkylation : React 6-aminopyrimidine-2,4(1H,3H)-dione with 2-chloroethylmorpholine in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base. Optimal temperatures range from 60–80°C, with reaction times of 12–24 hours .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) or recrystallization from ethanol/water mixtures.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to alkylating agent) and monitor progress via TLC or HPLC .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Key signals include the morpholine ethyl chain (δ 2.4–2.6 ppm for N-CH2-CH2-O, δ 3.6–3.7 ppm for morpholine O-CH2) and pyrimidine carbonyl groups (δ 165–170 ppm in 13C) .
  • LCMS : Confirm molecular ion peak ([M+H]+) at m/z 283.3 and assess purity (>95%) .
  • Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the morpholine-ethyl substituent influence reactivity in downstream functionalization?

  • Methodological Answer : The morpholine-ethyl group introduces steric hindrance near the pyrimidine N1 position, limiting electrophilic substitution at C4. However, the electron-donating morpholine moiety enhances nucleophilic reactivity at C6:
  • Reactivity Studies : Perform regioselective bromination (NBS in DMF) to confirm preferential C6 substitution. Compare with unsubstituted analogs .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic attack sites .

Q. What strategies resolve contradictions in biological activity data across similar pyrimidine-dione derivatives?

  • Methodological Answer : Address discrepancies via:
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., morpholine vs. piperidine) and evaluate inhibition of kinase targets (e.g., eEF-2K) using IC50 assays .
  • Solubility Correction : Account for differential solubility in biological buffers (e.g., PBS vs. DMSO) using logP calculations (CLOGP ≈ 1.2 for this compound) .
  • Metabolic Stability Assays : Use liver microsomes to assess degradation rates, which may explain variability in in vivo efficacy .

Q. How can computational methods predict binding modes of this compound with kinase targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS):
  • Target Selection : Prioritize kinases with ATP-binding pockets (e.g., CDK2, EGFR) based on structural homology .
  • Docking Parameters : Set grid boxes around catalytic lysine residues (e.g., Lys33 in eEF-2K) and validate with co-crystallized ligands (RMSD < 2.0 Å) .
  • Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG ~ -8.5 kcal/mol for eEF-2K) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.